molecular formula C15H16O5 B2651038 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid CAS No. 701965-63-1

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid

Cat. No.: B2651038
CAS No.: 701965-63-1
M. Wt: 276.288
InChI Key: HBQUXVLMABKFQJ-UHFFFAOYSA-N
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Description

3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid typically involves the following steps:

  • Formation of the Chromen-2-one Core: : The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. For example, 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen can be synthesized by reacting 4-methylresorcinol with ethyl acetoacetate in the presence of sulfuric acid.

  • Introduction of the Propanoic Acid Side Chain: : The propanoic acid side chain can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the chromen-2-one core with a suitable acylating agent, such as propionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

  • Reduction: : Reduction reactions can convert the chromen-2-one core to chroman-2-one or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of chroman-2-one derivatives.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its structural features may enable it to bind to specific receptors, leading to anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid ethyl ester: A similar compound with an ethyl ester group instead of a carboxylic acid group.

    3-(7-Ethoxycarbonylmethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-propionic acid ethyl ester: Another derivative with an ethoxycarbonylmethoxy group.

Uniqueness

3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid is unique due to its specific combination of methoxy and dimethyl substituents on the chromen-2-one core, along with the propanoic acid side chain

Properties

IUPAC Name

3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-8-10-4-6-12(19-3)9(2)14(10)20-15(18)11(8)5-7-13(16)17/h4,6H,5,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQUXVLMABKFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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